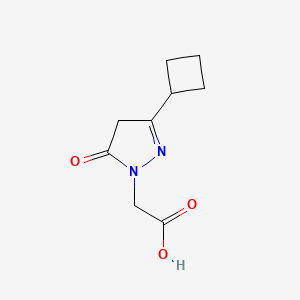
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is also known as DMXB-A or 2-(6-chloro-2-benzothiazolyl)-6-(1-fluoroethyl)-4H-imidazo[2,1-i][1,4]diazepine. This compound has been extensively studied for its potential application in the field of neuroscience.
Mécanisme D'action
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane acts as a selective α7 nicotinic acetylcholine receptor agonist. It binds to the receptor and activates it, resulting in the influx of calcium ions into the cell. This influx of calcium ions activates various downstream signaling pathways, which are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been shown to have neuroprotective effects and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for the specific modulation of this receptor, without affecting other receptors in the brain. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane. One direction is to investigate its potential therapeutic application in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Another direction is to develop more potent and selective α7 nicotinic acetylcholine receptor agonists based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and their role in its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane involves the reaction of 2-(6-chloro-2-benzothiazolyl)acetonitrile and 1-fluoroethylamine hydrochloride in the presence of sodium hydride. This reaction results in the formation of this compound as a white solid with a yield of 55-60%.
Applications De Recherche Scientifique
1-Benzyl-6-fluoro-6-methyl-1,4-diazepane has been extensively studied for its potential application in the field of neuroscience. It acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a type of ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Therefore, the development of selective α7 nicotinic acetylcholine receptor agonists has been a major focus of research in the field of neuroscience.
Propriétés
IUPAC Name |
1-benzyl-6-fluoro-6-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(14)10-15-7-8-16(11-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJLVYPITDNVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)




![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
